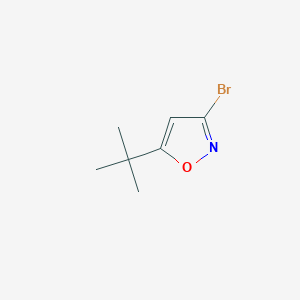

3-Bromo-5-(tert-butyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-(tert-butyl)isoxazole is a chemical compound with the CAS Number: 1780726-89-7 and the Linear Formula: C7H10BrNO . It is a liquid in physical form .

Synthesis Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-Bromo-5-(tert-butyl)isoxazole: serves as a valuable scaffold for drug development due to its structural versatility. Researchers have explored its potential in several therapeutic areas:

- Anticancer Agents : Recent studies have investigated 3,5-diaryl isoxazoles as effective anticancer mediators. These compounds exhibit promising cytotoxic activity against cancer cells.

Chemical Biology and Bioconjugation

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Isoxazole derivatives have been reported to inhibit FLT3, a receptor tyrosine kinase that plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The synthesis of isoxazole derivatives often involves (3 + 2) cycloaddition reactions .

Biochemical Pathways

Isoxazole derivatives have been shown to affect various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Pharmacokinetics

The physical form of the compound is a liquid , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Some isoxazole derivatives have shown potent growth inhibition properties against various human cancer cell lines .

Action Environment

The synthesis of isoxazole derivatives often involves eco-friendly synthetic strategies .

properties

IUPAC Name |

3-bromo-5-tert-butyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDCFUHDHADNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(tert-butyl)isoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-prop-2-enoyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2422324.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)

![2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)

![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)

![3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2422345.png)